(4r)-N-[4-({[2-(Dimethylamino)ethyl]amino}carbonyl)-1,3-Thiazol-2-Yl]-4-Methyl-1-Oxo-2,3,4,9-Tetrahydro-1h-Beta-Carboline-6-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds contain a 9H-pyrido[3,4-b]indole moiety and are known for their diverse biological activities.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
(4R)-N-[4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}CARBONYL)-1,3-THIAZOL-2-YL]-4-METHYL-1-OXO-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and properties of beta carbolines.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as MAP kinase-activated protein kinase 2. This interaction can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to (4R)-N-[4-({[2-(DIMETHYLAMINO)ETHYL]AMINO}CARBONYL)-1,3-THIAZOL-2-YL]-4-METHYL-1-OXO-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-6-CARBOXAMIDE include other beta carbolines and thiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the beta carboline and thiazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H24N6O3S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[[(4R)-4-methyl-1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carbonyl]amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O3S/c1-11-9-23-20(30)17-16(11)13-8-12(4-5-14(13)24-17)18(28)26-21-25-15(10-31-21)19(29)22-6-7-27(2)3/h4-5,8,10-11,24H,6-7,9H2,1-3H3,(H,22,29)(H,23,30)(H,25,26,28)/t11-/m0/s1 |
InChI Key |
QWFFPYQWUWLDBV-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NC4=NC(=CS4)C(=O)NCCN(C)C |
Canonical SMILES |
CC1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NC4=NC(=CS4)C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.